4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine
Description
Properties
IUPAC Name |
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-7-9-10-8(13-7)6-11-2-4-12-5-3-11/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAOLPQYOWKMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine typically involves the cyclization of appropriate precursors followed by nucleophilic alkylation. One common method involves the cyclization of benzophenone hydrazide to form the oxadiazole ring, followed by nucleophilic alkylation with morpholine . The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the cyclization and alkylation processes.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be contextualized by comparing it to other 1,3,4-oxadiazole derivatives, morpholine-containing analogs, and related heterocycles.
1,3,4-Oxadiazole Derivatives with Varied Substituents
- LMM5 and LMM11 : These sulfonamide-linked 1,3,4-oxadiazole derivatives (e.g., LMM5: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. LMM11 demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to fluconazole (MIC: 4–8 µg/mL) .
- Key Differences : The target compound lacks the sulfonamide and arylalkyl substituents present in LMM5/LMM11, which are critical for antifungal efficacy. Instead, its morpholine group may favor distinct pharmacokinetic properties.
Morpholine-Containing Analogs
- Compound 14: 4-((1-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)-1H-benzo[d]imidazol-2-yl)methyl)morpholine showed 74.17% inhibition of carrageenan-induced inflammation in rats, outperforming indomethacin (57.79%). The morpholine group likely enhances solubility, reducing ulcerogenic side effects compared to non-morpholine analogs .
Thiadiazole and Triazole Heterocycles
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : This thiadiazole derivative exhibits insecticidal and fungicidal activities, attributed to the sulfur atom’s polarizability and electron-rich nature. Crystallographic studies confirm planar molecular conformations, which may enhance target binding .
- Key Differences : Replacing the oxadiazole’s oxygen with sulfur (thiadiazole) alters electronic properties and bioactivity. The target compound’s morpholine group introduces additional hydrogen-bonding capacity, which is absent in thiadiazoles.
Data Tables
Table 2: Physical Properties of Related Compounds
Research Findings and Discussion
- Substituent Impact: Sulfonamide and aryl groups (LMM5/LMM11) enhance antifungal activity but may increase molecular weight and synthetic complexity.
- Morpholine’s Role : In Compound 14, morpholine reduces ulcerogenic effects while maintaining anti-inflammatory efficacy, suggesting the target compound could balance activity and tolerability in vivo .
- Heterocycle Choice : Thiadiazoles () and oxadiazoles exhibit distinct electronic profiles; the latter’s oxygen atom may improve metabolic stability over sulfur-containing analogs .
Biological Activity
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine is a compound that integrates the oxadiazole moiety with a morpholine structure, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a morpholine ring connected to a methyl-substituted oxadiazole group, contributing to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,3,4-oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines.
Case Studies
- Zhang et al. (2023) reported that derivatives of oxadiazoles exhibited potent inhibitory effects on cancer cell lines such as HEPG2 (liver cancer), MCF7 (breast cancer), and others. The most potent compound demonstrated an IC50 value of 1.18 µM , outperforming standard controls like staurosporine .
- Arafa et al. synthesized several derivatives including those with oxadiazole units and evaluated them for anticancer activity using MTT assays. One derivative showed an IC50 value of 0.275 µM , indicating higher potency than erlotinib, a standard cancer therapy .
Summary Table of Anticancer Activity
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing oxadiazole and morpholine rings have also been investigated.
- In Vivo Studies : Research indicates that certain derivatives exhibit significant anti-inflammatory effects in animal models. These compounds were found to reduce inflammation markers effectively compared to control groups .
The anti-inflammatory activity is hypothesized to be due to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored in various studies.
- Umesha et al. reported that similar oxadiazole derivatives displayed notable antifungal and antibacterial activities against several pathogens .
Summary Table of Antimicrobial Activity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions involving morpholine derivatives and 5-methyl-1,3,4-oxadiazole precursors. For example, refluxing intermediates with morpholine (2–3 hours, ~100°C) under anhydrous conditions is effective . Polyphosphoric acid-mediated cyclization of hydrazides and carboxylic acids (e.g., p-toluic hydrazide with glycine) is another route, achieving yields >70% after recrystallization . Key variables include temperature control (55–60°C for exothermic steps) and solvent selection (ethanol or CHCl₃ for extraction) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Methodology :
- FT-IR : Confirm N–H stretching (~3200 cm⁻¹), C=N/C–O bonds in oxadiazole (1650–1600 cm⁻¹), and morpholine’s C–O–C (1120 cm⁻¹) .
- NMR : ¹H-NMR signals for methyl groups on oxadiazole (~2.5 ppm) and morpholine’s CH₂ protons (3.5–3.7 ppm); ¹³C-NMR for oxadiazole carbons (~160–165 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 225 for core structure) and fragmentation patterns (loss of morpholine moiety) .
Q. How can researchers validate the purity of synthesized this compound?
- Methodology : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity (>95%). Differential Scanning Calorimetry (DSC) can identify melting point consistency (±2°C deviation) . Recrystallization in methanol or ethanol improves purity .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data for this compound’s conformation?
- Methodology : Single-crystal X-ray diffraction (as in ) provides definitive bond lengths/angles. Compare with DFT-optimized structures (e.g., Gaussian 09 with B3LYP/6-31G* basis set). Discrepancies in dihedral angles (>5°) may arise from crystal packing forces, requiring Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .
Q. How do structural modifications (e.g., substituent variation on oxadiazole or morpholine) affect biological activity?
- Methodology :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC values via broth microdilution). For example, electron-withdrawing substituents (e.g., Cl) enhance activity by increasing membrane permeability .
- Antiviral Studies : Use plaque reduction assays (e.g., against influenza or SARS-CoV-2). Morpholine’s polarity may improve solubility, impacting bioavailability .
- SAR Analysis : Correlate logP values (from HPLC retention times) with activity to optimize lipophilicity .
Q. What experimental design principles mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Methodology :
- Process Optimization : Replace POCl₃ (hazardous) with safer coupling agents (e.g., EDC/HOBt) for amide bond formation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yield consistency (+10–15%) .
- Flow Chemistry : Enables continuous production with real-time monitoring (e.g., in-line FT-IR) to prevent exothermic runaway .
Q. How can researchers validate spectrophotometric quantification methods for this compound in complex matrices (e.g., ointments)?
- Methodology :
- Validation Parameters : Assess linearity (R² >0.99), LOD/LOQ (e.g., 0.1 µg/mL via signal-to-noise ratio), and recovery rates (98–102% via spiked samples) .
- Matrix Interference : Use standard addition methods and derivative spectroscopy (e.g., first-derivative UV) to isolate target absorbance .
Data Contradiction Analysis
Q. How should conflicting bioactivity results between in vitro and in vivo studies be interpreted?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution (LC-MS/MS). Poor in vivo efficacy may stem from rapid metabolism (e.g., morpholine ring oxidation) .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to rule out false positives from cell death .
Q. What causes discrepancies in DSC thermograms when comparing batches synthesized via different routes?
- Methodology : Polymorphism or residual solvent traces (e.g., ethanol) can alter melting profiles. Use TGA to detect solvent content (>0.5% weight loss) and PXRD to identify crystalline forms .
Methodological Resources
- Synthesis Protocols :
- Characterization Tools :
- Biological Evaluation :
- Advanced Techniques : (X-ray), 13 (microwave), 16 (flow chemistry)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
